molecular formula C20H32N4O2 B5540888 2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5540888
M. Wt: 360.5 g/mol
InChI Key: DVJNGLRXBCPJCP-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their diverse range of biological activities and complex molecular architecture. This class includes diazaspiro undecane derivatives, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and potential biological relevance.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate synthetic routes designed to construct the spirocyclic framework efficiently. A common approach includes the use of key intermediates like bromoformyl compounds and employing strategies such as alkylation, cycloaddition reactions, and intramolecular cyclization to introduce the desired functional groups and establish the spiro framework (Kuroyan et al., 1983).

Molecular Structure Analysis

The structural complexity of diazaspiro[5.5]undecane derivatives, including our compound of interest, allows for a diverse range of molecular interactions and stereochemical considerations. Crystallographic studies and molecular modeling can reveal insights into their conformational preferences, intermolecular interactions, and potential for forming supramolecular assemblies (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their rich functional group chemistry. They can undergo reactions typical for carbonyl compounds, spirocyclic systems, and nitrogen-containing heterocycles, including cycloadditions, Michael additions, and nucleophilic substitutions, demonstrating their versatility in synthetic chemistry (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their handling and application in various domains. These properties are influenced by their molecular structure and can be tailored through synthetic modifications for specific needs (Zhang et al., 2017).

properties

IUPAC Name

2-butyl-8-(1-ethyl-3-methylpyrazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-4-6-11-22-14-20(10-8-18(22)25)9-7-12-23(15-20)19(26)17-13-24(5-2)21-16(17)3/h13H,4-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNGLRXBCPJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2(CCCN(C2)C(=O)C3=CN(N=C3C)CC)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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